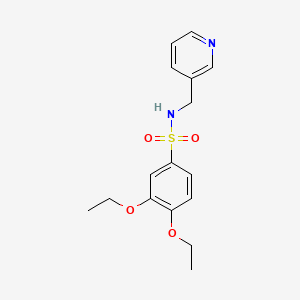

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-3-21-15-8-7-14(10-16(15)22-4-2)23(19,20)18-12-13-6-5-9-17-11-13/h5-11,18H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVESMSYGJTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves several steps. One common method includes the reaction of 3,4-diethoxyaniline with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

- Electronic Profile: The diethoxy groups in the target compound provide stronger electron-donating effects compared to methoxy () or trifluoromethyl () substituents.

- Steric Effects: The pyridin-3-ylmethyl group introduces moderate steric bulk compared to smaller groups like thiazol-2-yl () but less than styrylquinolinyl (), balancing binding affinity and solubility .

Biological Activity

3,4-Diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C17H22N2O4S

- IUPAC Name : this compound

The compound features a benzenesulfonamide moiety with ethoxy groups and a pyridine ring, contributing to its diverse chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which may contribute to its anticancer effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and proliferation.

- Antimicrobial Activity : It has shown potential against various pathogens by disrupting metabolic pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines.

These results suggest that the compound may disrupt cellular processes critical for cancer cell survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against both bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

These findings highlight its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Studies

-

Case Study on Anticancer Effects :

- A study involving the administration of this compound to mice bearing tumors demonstrated a significant reduction in tumor size compared to controls. The mechanism was linked to the induction of apoptosis in cancer cells through caspase activation.

-

Case Study on Antimicrobial Effects :

- Clinical isolates of Staphylococcus aureus were treated with the compound, resulting in a marked decrease in bacterial viability. The study suggested that the compound disrupts cell wall synthesis, leading to cell lysis.

Q & A

Q. What are the key considerations for synthesizing 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide with high purity and yield?

Synthesis requires multi-step optimization:

- Step 1 : Sulfonylation of the pyridine-3-ylmethylamine intermediate under anhydrous conditions (e.g., DMF as solvent, room temperature) to form the sulfonamide bond.

- Step 2 : Ethoxy group introduction via nucleophilic substitution on the benzene ring using ethyl bromide and a base like K₂CO₃.

- Critical parameters : Solvent polarity (e.g., dichloromethane vs. DMF), reaction time (6–24 hours), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX suite for refinement) resolves 3D conformation, dihedral angles between pyridine and benzene rings, and hydrogen-bonding networks .

- Spectroscopy :

- NMR : H signals for ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and sulfonamide NH (δ 8.5–9.0 ppm).

- IR : Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via stopped-flow CO₂ hydration assay, given sulfonamide’s known role as a zinc-binding group .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogen groups) and compare bioactivity.

- Computational modeling : Dock derivatives into target proteins (e.g., CA-IX) using AutoDock Vina to predict binding affinities. Correlate with experimental IC₅₀ values .

- Example SAR insight : Ethoxy groups may enhance membrane permeability due to increased hydrophobicity, but bulkier substituents could sterically hinder target binding .

Q. What experimental strategies resolve contradictory data in crystallographic vs. solution-phase structural analyses?

- Crystallography vs. NMR : Crystalline packing forces may distort conformations. Compare solution-phase NOESY NMR (e.g., through-space interactions between pyridine and benzene protons) with crystal structures to identify flexible regions .

- Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., water/ethanol) to assess conformational stability over 100-ns trajectories .

Q. How can the compound’s metabolic stability be assessed for in vivo studies?

Q. What are the challenges in scaling up synthesis for preclinical trials?

- Batch vs. flow chemistry : Transition from batch reactors to continuous flow systems for sulfonylation to improve heat transfer and reduce side reactions.

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting bioactivity data across different cell lines?

- Dose-response normalization : Use Hill equation fitting to calculate EC₅₀/IC₅₀ values, accounting for variations in cell viability assays (e.g., MTT vs. ATP-lite).

- Target engagement assays : Confirm on-target effects via Western blot (e.g., downstream pathway proteins) or thermal shift assays for direct binding .

Q. What statistical approaches are robust for SAR datasets with high variability?

- Multivariate analysis : Apply partial least squares regression (PLS-R) to correlate molecular descriptors (e.g., logP, polar surface area) with activity.

- Outlier detection : Use Grubbs’ test to exclude anomalous data points arising from experimental error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.